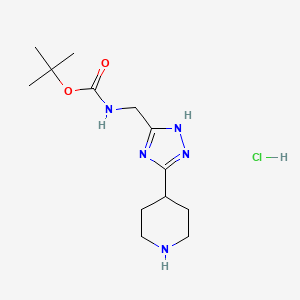

tert-Butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate hydrochloride

Description

tert-Butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate hydrochloride is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a piperidin-4-yl group and a tert-butyl carbamate-protected methylamine. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical research and chemical synthesis. This compound is cataloged as a versatile building block in medicinal chemistry, particularly in kinase inhibitor and protease modulator development .

Properties

IUPAC Name |

tert-butyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2.ClH/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-4-6-14-7-5-9;/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRSIXYRDKRCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring connected to a triazole structure via a methyl carbamate linkage. Its molecular formula is with a molecular weight of approximately 280.37 g/mol. The presence of both piperidine and triazole groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study focusing on the synthesis of triazole compounds, it was found that modifications to the triazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria . The specific compound this compound has shown promise in preliminary assays against various microbial strains.

Anticancer Properties

Triazoles are also recognized for their anticancer activities. A study investigating the structure-activity relationship (SAR) of triazole derivatives revealed that compounds with piperidinyl substituents displayed enhanced cytotoxic effects against cancer cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an antagonist at specific receptors involved in inflammatory processes or as an inhibitor of enzymes critical for microbial survival.

Case Studies

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of various triazole derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against selected bacterial strains .

- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes .

Data Table: Biological Activity Summary

Scientific Research Applications

Research indicates that tert-butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate hydrochloride exhibits significant biological activities that make it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For example:

- In vitro studies showed that derivatives of triazole compounds exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .

Immunomodulatory Effects

The compound has been studied for its potential to modulate immune responses:

- A study involving mouse splenocytes indicated that the compound could enhance immune cell activity against tumors by inhibiting the PD-1/PD-L1 pathway. This suggests its possible role as an immunotherapeutic agent in cancer treatment.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the effects of various piperidine derivatives on immune function. The study found that this compound significantly restored immune responses in splenocytes exposed to PD-L1, indicating its potential as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent cytotoxicity, with IC50 values demonstrating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine-based compounds .

Chemical Reactions Analysis

Deprotection of the BOC Group

The BOC group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating the active pharmacophore in drug discovery.

Example Reaction :

Deprotection is quantitative and widely used to unmask the amine for subsequent derivatization .

Functionalization of the Piperidine Amine

After BOC removal, the primary amine undergoes typical reactions:

Key Insight : Sulfonylation enhances steric bulk and modulates kinase inhibition activity, as observed in analogs targeting CSNK2A2 .

Triazole Core Reactivity

The 1,2,4-triazole ring exhibits limited reactivity under mild conditions but participates in:

Structural Constraints :

-

Substituents at the triazole’s 3-position (e.g., methyl groups) reduce binding affinity to kinases due to steric hindrance .

-

Planarity of the triazole-phenyl system is crucial for ATP-binding pocket interactions .

Salt Metathesis

The hydrochloride salt can undergo ion exchange:

| Conditions | Outcome | Source |

|---|---|---|

| NaOH, aqueous solution | Free base (piperidin-4-ylmethylamine) | |

| Counterion exchange | KPF or NaBARF | Alternative salts (e.g., PF) |

Biological Interactions

While not traditional "reactions," the compound’s interactions in biological systems include:

-

Hydrogen bonding : Triazole N1 and N2 atoms form critical interactions with kinase residues (e.g., Val116 in CSNK2A2) .

-

Enzymatic hydrolysis : Carbamate cleavage by esterases in vivo releases the active amine .

Comparative Reactivity Table

| Functional Group | Reaction | Rate/Selectivity | Notes |

|---|---|---|---|

| BOC Carbamate | Acidic deprotection | Fast | Clean conversion, no side products |

| Piperidine Amine | Sulfonylation | Moderate | Steric effects influence yields |

| 1,2,4-Triazole | Metal coordination | Low | Limited without activating groups |

Research Gaps and Opportunities

-

Triazole functionalization : Limited data on direct substitution reactions; further studies needed.

-

In vivo stability : Hydrolysis kinetics of the carbamate in physiological conditions remain uncharacterized.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Analogues

For example, the pyrrolidine-containing analogue in includes a fluorine atom, which enhances electronegativity and bioavailability .

Carbamate Protecting Groups

The tert-butyl carbamate in the target compound offers steric protection compared to benzyl carbamate in . Benzyl groups are bulkier and may require harsher deprotection conditions (e.g., hydrogenolysis), whereas tert-butyl groups are cleaved under mild acidic conditions .

Halogen Substitution

The bromine-substituted triazole in (C₈H₁₃BrN₄O₂) lacks the piperidine moiety but retains the carbamate group. Bromine’s presence enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a reactive intermediate in drug discovery .

Salt Forms and Solubility

The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms. In contrast, the dihydrochloride salt of the benzyl analogue () may exhibit higher solubility but could introduce challenges in crystallinity during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.